Product packaging for methyl 3-amino-1H-indole-2-carboxylate(Cat. No.:CAS No. 142641-33-6)

methyl 3-amino-1H-indole-2-carboxylate

Cat. No.: B136340
CAS No.: 142641-33-6
M. Wt: 190.2 g/mol
InChI Key: ZHQZMSFQHYXWBW-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-indole-2-carboxylate is a high-value chemical scaffold designed for pharmaceutical and medicinal chemistry research. Its core structure serves as a key synthetic intermediate for constructing complex nitrogen-containing heterocycles. This compound is notably employed in the efficient synthesis of 5H-pyrimido[5,4-b]indole derivatives via reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides . These fused heterocyclic systems are of significant interest in the development of new biologically active molecules. The 3-amino-1H-indole-2-carboxylate scaffold is recognized as a privileged structure in drug discovery . Derivatives of this core have been investigated for their potential to inhibit protein-protein interactions, such as with the SPRY domain-containing SOCS box protein 2 (SPSB2), which is a target for novel anti-infective agents . Furthermore, the indole nucleus is a common pharmacophore in FDA-approved drugs and clinical candidates, underpinning its broad relevance in exploring therapies for viral infections, cancers, and inflammatory diseases . Researchers can utilize this compound to elaborate the core structure, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic candidates. The molecular formula for this compound is C10H10N2O2 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B136340 methyl 3-amino-1H-indole-2-carboxylate CAS No. 142641-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQZMSFQHYXWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406465
Record name methyl 3-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142641-33-6
Record name methyl 3-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of Methyl 3 Amino 1h Indole 2 Carboxylate

Transformation of the 3-Amino Group

The 3-amino group of methyl 3-amino-1H-indole-2-carboxylate is a primary site for chemical derivatization, enabling both the construction of fused heterocyclic systems and the introduction of various functional groups.

Reactions leading to heterocyclic ring formation (e.g., pyrimidoindoles)

The strategic location of the amino and ester groups in this compound facilitates cyclocondensation reactions to form fused heterocyclic systems. A significant example is the synthesis of pyrimido[5,4-b]indoles, a class of compounds with recognized biological importance.

The reaction of methyl 3-amino-1H-indole-2-carboxylates with various electrophilic reagents such as aryl isocyanates, aryl isothiocyanates, and cyanamides leads to the formation of these fused pyrimidine (B1678525) rings. researchgate.net

With Aryl Isocyanates: The reaction proceeds through the initial formation of a urea intermediate, which subsequently undergoes intramolecular cyclization. This process yields 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones. researchgate.net These diones can be further alkylated at the nitrogen atoms. researchgate.net

With Aryl Isothiocyanates: Similarly, reaction with aryl isothiocyanates affords 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones. researchgate.net These thioxo derivatives are susceptible to alkylation at the sulfur atom. researchgate.net

With Cyanamides: The reaction with benzoylcyanamide and N-(4,6-dimethylpyrimidin-2-yl)cyanamide results in the formation of N-(4-oxo-4,5-dihydro-3H-pyrimido-[5,4-b]indol-2-yl)benzamides and 2-(4,6-dimethylpyrimidin-2-ylamino)-3H-pyrimido[5,4-b]indol-4(5H)-ones, respectively. researchgate.net

Another approach to a fused ring system involves the fusion of ethyl 3-amino-1H-indole-2-carboxylate with thiourea at high temperatures (180°C) to yield a 2-mercaptopyrimido[5,4-b]indole. researchgate.net

ReactantResulting Heterocyclic ProductReference
Aryl Isocyanates3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones researchgate.net
Aryl Isothiocyanates3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones researchgate.net
BenzoylcyanamideN-(4-oxo-4,5-dihydro-3H-pyrimido-[5,4-b]indol-2-yl)benzamides researchgate.net
Thiourea2-Mercaptopyrimido[5,4-b]indole researchgate.net

Functionalization of the amino group for varied applications

Direct functionalization of the 3-amino group through reactions like acylation, sulfonylation, and alkylation introduces a wide range of substituents, which is crucial for modulating the molecule's properties for various applications, including the development of therapeutic agents.

While specific examples detailing the direct functionalization of this compound are not extensively documented in the provided search results, the general reactivity of aminoindoles suggests these transformations are feasible. For instance, the synthesis of 3-acylamino-2-carboxyindole antagonists has been described, highlighting the importance of amide bond formation at the 3-amino position for biological activity. researchgate.net The acylation would typically involve reacting the aminoindole with an acyl chloride or anhydride under basic conditions.

Similarly, sulfonylation could be achieved by reacting the amino group with a sulfonyl chloride, and alkylation could be performed using alkyl halides. These functionalization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

Modifications at the Ester Moiety

The methyl ester group at the 2-position of the indole (B1671886) ring is another key site for chemical modification, offering pathways to carboxylic acids, other esters, and carbohydrazides, which are valuable intermediates for further derivatization.

Hydrolysis to carboxylic acids

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-amino-1H-indole-2-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic or acidic conditions. Base-mediated hydrolysis, often using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent, is a common method for converting esters to carboxylic acids. researchgate.net

The resulting 3-amino-1H-indole-2-carboxylic acid is a crucial intermediate for the synthesis of more complex molecules, particularly those where an amide bond is desired at the 2-position. For example, it can be coupled with various amines to produce a library of amide derivatives.

However, it has been noted that the synthesis of 2-amino-1H-indole-3-carboxylic acid from its corresponding esters can be challenging, with acidic conditions leading to the formation of an indolin-2-imine hydrochloride from the tert-butyl ester and basic conditions causing a ring-opened product from the ethyl ester. arkat-usa.org This suggests that the stability of the 3-amino-1H-indole-2-carboxylic acid system under hydrolytic conditions may require careful optimization.

Transesterification reactions

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. For indole-2-carboxylates, this reaction provides a straightforward method to modify the ester group. For example, the treatment of ethyl indol-2-carboxylate with sodium methoxide in methanol results in transesterification to afford methyl indol-2-carboxylate. mdpi.com This indicates that this compound could similarly be converted to other alkyl esters, such as ethyl or propyl esters, by refluxing in the corresponding alcohol with a suitable catalyst. This reaction is useful for altering the solubility and other physicochemical properties of the molecule.

Starting EsterReagentsProductReference
Ethyl indol-2-carboxylateNaOMe, MethanolMethyl indol-2-carboxylate mdpi.com

Hydrazinolysis to carbohydrazides

The reaction of the methyl ester with hydrazine hydrate is a common and efficient method to convert the ester into the corresponding carbohydrazide, also known as a hydrazide. This transformation, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group.

The resulting 3-amino-1H-indole-2-carbohydrazide is a key synthetic intermediate. The hydrazide moiety is highly reactive and can be readily condensed with aldehydes and ketones to form hydrazones. mdpi.com This reactivity is widely exploited for the synthesis of various heterocyclic systems and for linking the indole core to other molecular fragments. For example, indol-2-carbohydrazide has been reacted with D-glucose, indole-3-carboxaldehyde, and 2'-aminoacetophenone to yield the corresponding hydrazone derivatives. mdpi.com

Substituent Effects on Reactivity

The reactivity of the this compound core is significantly influenced by the presence and nature of substituents on the indole ring. The electronic properties and the position of these substituents can greatly affect the efficiency and outcome of chemical reactions. acs.org Alterations to the indole ring are a key strategy for modifying the biological activity profiles of resulting derivatives. nih.gov

The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aniline precursor of the indole ring is a common method to create a series of functionalized indole-based compounds. mdpi.comresearchgate.net This strategic placement of substituents allows for the fine-tuning of the electron density of the indole nucleus, thereby modulating the nucleophilicity or electrophilicity of different positions on the ring and influencing the course of subsequent derivatization reactions.

Research on related indole-2-carboxylic acid derivatives has demonstrated the importance of the substituent pattern on the indole ring for biological applications. In the development of novel antagonists for the CysLT1 receptor, a series of derivatives with various substituents on the indole ring were synthesized to investigate the impact on activity. nih.gov This systematic modification highlights that even subtle changes to the substitution pattern can lead to significant differences in the pharmacological properties of the final compounds. For instance, the presence and location of groups like methoxy or chloro substituents on the indole scaffold are critical for optimizing biological potency and selectivity. nih.gov

The table below summarizes the effect of different substituent types on the general reactivity of the indole ring.

Substituent TypeGeneral Effect on Indole RingImpact on ReactivityExample Groups
Electron-Donating Groups (EDG)Increases electron densityEnhances reactivity towards electrophiles-OCH₃, -CH₃, -OPh
Electron-Withdrawing Groups (EWG)Decreases electron densityEnhances reactivity towards nucleophiles; may direct substitution-NO₂, -Cl, -Br

Derivatization for Scaffold Diversity

This compound is a valuable building block for the synthesis of more complex heterocyclic systems, enabling the generation of diverse molecular scaffolds. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylate ester, allows for a variety of chemical transformations.

A significant application of this compound is in the synthesis of fused pyrimido[5,4-b]indole derivatives. researchgate.net This is achieved through cyclocondensation reactions where the 3-amino group and the active hydrogen at the N1 position of the indole ring react with various electrophilic reagents. These reactions provide a direct route to novel heterocyclic frameworks with potential applications in medicinal chemistry. researchgate.net

Key derivatization reactions include:

Reaction with Aryl Isocyanates: Treatment of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates leads to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones. These products can be further modified, for example, through alkylation at the nitrogen atoms. researchgate.net

Reaction with Aryl Isothiocyanates: When reacted with aryl isothiocyanates, the indole substrate yields 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones. Subsequent reactions, such as alkylation, typically occur at the sulfur atom. researchgate.net

Reaction with Cyanamides: Reactions with cyanamides produce 2-amino-3-aryl-3H-pyrimido[5,4-b]indol-4(5H)-ones. researchgate.net

These transformations demonstrate the utility of this compound as a precursor for generating a library of structurally diverse compounds from a common starting material. The choice of reagent dictates the final heterocyclic scaffold, showcasing a powerful strategy for scaffold diversity.

The following table outlines the derivatization of this compound to produce diverse scaffolds.

ReagentResulting Scaffold
Aryl Isocyanates3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
Aryl Isothiocyanates3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one
Cyanamides2-Amino-3-aryl-3H-pyrimido[5,4-b]indol-4(5H)-one

Q & A

Q. What are the common synthetic routes for preparing methyl 3-amino-1H-indole-2-carboxylate?

this compound is typically synthesized via condensation or substitution reactions. For example, derivatives of 3-formyl-1H-indole-2-carboxylate (a structural analog) can react with aminothiazolones under reflux in acetic acid with sodium acetate as a catalyst, forming fused heterocyclic systems . The amino group may be introduced via reductive amination of a nitro precursor or through direct substitution using ammonia or protected amines. Reaction conditions (e.g., temperature, solvent, catalyst) must be optimized to avoid side products like over-oxidation or dimerization .

Q. How can the purity and structural identity of this compound be confirmed?

Key characterization methods include:

  • Melting point analysis : Compare observed values (e.g., 232–234°C for related indole carboxylates) with literature data .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify the ester methyl group (~3.8–4.0 ppm for COOCH₃), indole NH (~10–12 ppm), and amino protons (~5–6 ppm, if free).
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
    • HPLC or LC-MS : Assess purity (>95%) and detect trace impurities .

Q. What are the solubility properties of this compound in common laboratory solvents?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol or acetic acid. Solubility can be enhanced by protonation of the amino group in acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR data may arise from tautomerism (e.g., amino vs. imino forms) or polymorphism. Strategies include:

  • X-ray crystallography : Resolve ambiguities in substituent positions or hydrogen bonding .
  • Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) by observing signal splitting at low temperatures .
  • Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts .

Q. What methodologies are effective for analyzing the compound’s reactivity in heterocyclic synthesis?

The amino and ester groups enable diverse transformations:

  • Cyclocondensation : React with α,β-unsaturated carbonyls to form pyrido[2,3-b]indole systems, useful in medicinal chemistry .
  • Cross-coupling : Suzuki-Miyaura reactions at the indole C-5 position (if halogenated) to introduce aryl/heteroaryl groups .
  • Protection/deprotection : Use Boc or Fmoc groups to protect the amino group during multi-step syntheses .

Q. How does this compound interact with biological targets, and what assays are suitable for studying this?

The indole scaffold is prevalent in kinase inhibitors and antimicrobial agents. Key assays include:

  • Enzyme inhibition : Test against tyrosine kinases (e.g., Flt3) using ATP-competitive binding assays .
  • Antimicrobial susceptibility : Evaluate MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to track intracellular localization .

Methodological Considerations

Q. What precautions are critical when handling this compound in the lab?

  • Safety protocols : Wear gloves, goggles, and lab coats; avoid inhalation/contact due to potential irritancy .
  • Waste disposal : Neutralize acidic byproducts before disposal; segregate organic waste for incineration .
  • Stability : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps .
  • Flow chemistry : Improve heat/mass transfer in exothermic reactions (e.g., nitration) .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent ratio, temperature) to identify optimal conditions .

Data Contradiction Analysis

Q. Why do reported melting points for indole carboxylates vary across studies?

Variations arise from differences in purity, polymorphic forms, or residual solvents. For example, this compound may form solvates with DMF or acetic acid, altering observed melting points. Recrystallization from mixed solvents (e.g., ethanol/water) can standardize results .

Q. How should researchers address discrepancies in biological activity data?

Inconsistent IC₅₀ values may stem from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing .
  • Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) .
  • Triplicate experiments : Ensure statistical significance and reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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